molecular formula C7H5BBrF3O3 B1521743 5-Bromo-2-trifluoromethoxyphenylboronic acid CAS No. 1072951-56-4

5-Bromo-2-trifluoromethoxyphenylboronic acid

Cat. No. B1521743
M. Wt: 284.82 g/mol
InChI Key: GLPYFDWQKJBUGP-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethoxyphenylboronic acid is a chemical compound with the molecular formula C7H5BBrF3O3 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-trifluoromethoxyphenylboronic acid consists of a phenyl ring substituted with a bromo group, a trifluoromethoxy group, and a boronic acid group . The exact 3D conformation of the molecule could not be generated due to the presence of unsupported elements .


Physical And Chemical Properties Analysis

5-Bromo-2-trifluoromethoxyphenylboronic acid has a molecular weight of 284.82 g/mol . It has two hydrogen bond donors and six hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 283.94672 g/mol . The topological polar surface area of the compound is 49.7 Ų . The compound has a complexity of 214 .

Scientific Research Applications

  • Organic Synthesis : Boronic acids are often used in organic synthesis for the formation of carbon-carbon bonds . They can react with various compounds to form new bonds, enabling the synthesis of a wide range of organic molecules .

  • Organic Synthesis : Boronic acids are often used in organic synthesis for the formation of carbon-carbon bonds . They can react with various compounds to form new bonds, enabling the synthesis of a wide range of organic molecules .

  • Suzuki Coupling : One of the most common uses of boronic acids is in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

  • Medicinal Chemistry : In medicinal chemistry, boronic acids are used in the synthesis of a variety of drugs . For example, they are used in the synthesis of bortezomib, a drug used in the treatment of multiple myeloma .

  • Chemical Biology : Boronic acids can also be used in chemical biology. For example, they can be used to study biological systems, such as in the detection of saccharides .

  • Material Science : In material science, boronic acids can be used in the creation of boron-containing polymers .

  • Analytical Chemistry : Boronic acids have been used in the development of sensors, such as glucose sensors .

Safety And Hazards

When handling 5-Bromo-2-trifluoromethoxyphenylboronic acid, it is recommended to wear an approved mask or respirator, suitable gloves or gauntlets, suitable protective clothing, and suitable eye protection . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 .

properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPYFDWQKJBUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673889
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-trifluoromethoxyphenylboronic acid

CAS RN

1072951-56-4
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-trifluoromethoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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